[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid
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Overview
Description
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-fluorobenzylthio group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Fluorobenzyl)thio]phenyl]boronic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-fluorobenzyl chloride with thiophenol to form 2-fluorobenzylthio benzene.
Borylation: The next step involves the borylation of the phenyl ring. This can be achieved through various methods, including the use of boronic acid derivatives or boron tribromide. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [4-[(2-Fluorobenzyl)thio]phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The presence of the 2-fluorobenzylthio group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Bromophenylboronic Acid: Contains a bromine substituent on the phenyl ring.
2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: Contains both fluorine and trifluoromethyl groups on the phenyl ring.
Uniqueness
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid is unique due to the presence of both a fluorobenzylthio group and a boronic acid group. This combination of functional groups provides unique reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H12BFO2S |
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Molecular Weight |
262.1 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2S/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 |
InChI Key |
VTXMMFBTXVPDTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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